![molecular formula C23H19ClO3S B3034476 (S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid CAS No. 179545-76-7](/img/structure/B3034476.png)
(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid
Overview
Description
(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid, commonly referred to as S-4-Cl-BP-4-OMe-P, is an organic compound that has been studied extensively due to its potential applications in the scientific research field. S-4-Cl-BP-4-OMe-P is an organophosphate ester, which is a type of organic compound that contains a phosphorus atom bound to an organic group. The organic group in this case is a butanoic acid, which is a four-carbon chain with a carboxylic acid group at the end. The compound is synthesized through a two-step process, involving the reaction of a chlorobenzene derivative with a thiolester.
Scientific Research Applications
Thietanium Ion Formation
The formation of reactive intermediates like 1-methyl-2-thietaniumcarboxylic acid, derived from related compounds, has been studied due to their association with mutagenicity. This research is significant in understanding the mutagenic effects of similar compounds in preserved fish products (Jolivette, Kende, & Anders, 1998).
Biotransformation Studies
Studies on compounds like 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, which have structural similarities, provide insights into their biotransformation across different species. This information is crucial for understanding species-specific metabolic pathways and potential therapeutic applications (Pottier, Busigny, & Raynaud, 1978).
Development of Heterocyclic Compounds
Research on compounds like 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid leads to the synthesis of new heterocyclic compounds with potential biological activities. These compounds are significant in the development of new therapeutic agents with antimicrobial and antifungal properties (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Applications in Chromatography
The use of related compounds for fluorogenic labelling in high-performance liquid chromatography (HPLC) of biologically important thiols highlights the role of these compounds in analytical chemistry, particularly in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Enzyme Inhibition Studies
Studies on compounds like 4-(1H-indol-3-yl)butanoic acid provide insights into their potential as enzyme inhibitors. This research is critical in drug development, especially for designing therapeutic agents targeting specific enzymes (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).
properties
IUPAC Name |
4-[4-(4-chlorophenyl)phenyl]-4-oxo-2-(phenylsulfanylmethyl)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClO3S/c24-20-12-10-17(11-13-20)16-6-8-18(9-7-16)22(25)14-19(23(26)27)15-28-21-4-2-1-3-5-21/h1-13,19H,14-15H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAGDPXECXQWBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Chlorophenyl)phenyl]-4-oxo-2-(phenylsulfanylmethyl)butanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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